Cholesteryl heptanoate
Overview
Description
It is a white crystalline solid with the molecular formula C34H58O2 and a molecular weight of 498.82 g/mol . This compound is known for its role in various biological and industrial applications due to its unique chemical properties.
Scientific Research Applications
Cholesteryl heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other commercial products.
Mechanism of Action
Target of Action
Cholesteryl Heptanoate primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETPs play a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .
Mode of Action
This compound interacts with CETPs, influencing the transfer of cholesteryl esters among lipoproteins . This interaction and the resulting changes in lipid transfer can impact cholesterol levels and the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Biochemical Pathways
This compound affects the cholesterol homeostasis pathway . This pathway involves cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . The compound’s interaction with CETPs can influence these processes, thereby affecting cholesterol levels and the risk of ASCVD .
Result of Action
The interaction of this compound with CETPs can lead to changes in cholesterol levels, potentially influencing the risk factors for ASCVD . .
Future Directions
The future directions of Cholesteryl heptanoate research are likely to focus on its role in cholesterol transport and metabolism. Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl heptanoate is typically synthesized through the esterification reaction between cholesterol and heptanoic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and crystallization, to obtain the final compound suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl heptanoate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, resulting in the reduction of functional groups.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Comparison with Similar Compounds
- Cholesteryl acetate
- Cholesteryl palmitate
- Cholesteryl oleate
- Cholesteryl linoleate
Comparison: Cholesteryl heptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties compared to other cholesteryl esters. For example, cholesteryl acetate has a shorter ester chain, resulting in different solubility and melting point characteristics. Cholesteryl palmitate and cholesteryl oleate have longer ester chains, which affect their biological activity and industrial applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDMNPRHKRGKB-DYQRUOQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922625 | |
Record name | Cholest-5-en-3-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-07-6 | |
Record name | Cholesteryl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3-beta-yl heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-beta-yl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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